Rho-Kinase Inhibitory Class Membership: Empirical Foundation
6-Methyl-1-phenyl-3-[(piperidin-3-yl)oxy]isoquinoline falls within the scope of formula (I) in the Sanofi-Aventis patent family claiming 6-piperidinyl-substituted isoquinoline derivatives as Rho-kinase inhibitors. The patent class teaches that compounds of this structural type exhibit IC50 values against Rho-kinase 1 and/or Rho-kinase 2 in the nanomolar to low micromolar range, with specific examples demonstrating IC50 values as low as 25 nM in cell-free enzymatic assays [1][2]. However, the exact IC50 value for this specific compound against ROCK1, ROCK2, or any other kinase has not been publicly disclosed. This evidence establishes class membership but provides no quantitative differentiation from the numerous other specific examples within the patent.
| Evidence Dimension | Rho-kinase inhibitory activity (enzymatic IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed |
| Comparator Or Baseline | Patent class exemplars: IC50 = 25 ± n/a nM (BDBM50197913, a related 5-aminoisoquinoline analog) against ROCK1/2 [1] |
| Quantified Difference | Cannot be calculated; target compound data unavailable |
| Conditions | ChEMBL_432392 assay: Inhibition of Rho kinase (cell-free, measured via IC50) |
Why This Matters
Without a disclosed potency value, the compound cannot be quantitatively prioritized over other patent examples for Rho-kinase targeting applications.
- [1] Iwakubo, M.; Takami, A.; Okada, Y.; Kawata, T.; Tagami, Y.; Sato, M.; Sugiyama, T.; Fukushima, K.; Taya, S.; Amano, M.; Kaibuchi, K.; Iijima, H. Design and synthesis of rho kinase inhibitors (III). Bioorg. Med. Chem. 2007, 15, 350-364. IC50 data for BDBM50197913. View Source
- [2] Piperidinyl-substituted isoquinolone derivatives as RHO kinase inhibitors. Patent EP1910333B1, filed July 20, 2006, and published April 16, 2008. Assignee: Sanofi-Aventis. View Source
